molecular formula C21H22N6OS2 B2728984 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 847392-75-0

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2728984
M. Wt: 438.57
InChI Key: IGDQPMQPUXBYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6OS2 and its molecular weight is 438.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) involved the synthesis of various heterocycles, including those similar to the specified compound, for use as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the application of such compounds in agricultural pest control (Fadda et al., 2017).

Antioxidant Agent Modeling

Hossan's 2020 study focused on the synthesis of derivatives similar to the specified compound, modeling their structure, and assessing their potential as antioxidant agents. The research involved molecular docking to estimate their efficacy against antioxidant enzymes, showing applications in the field of medicinal chemistry (Hossan, 2020).

Structural Characterization

Xue et al. (2008) conducted research on a novel compound structurally similar to the specified chemical, focusing on its synthesis, structural characterization, and crystal structure analysis. This kind of research is pivotal in understanding the physical and chemical properties of new compounds (Xue et al., 2008).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds, including structures similar to the specified compound, for investigating their drug-likeness properties and antibacterial activity. This study has implications in the development of new pharmaceuticals (Pandya et al., 2019).

properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS2/c1-14-6-8-16(9-7-14)27-18(11-17-5-4-10-26(17)3)24-25-21(27)30-13-19(28)23-20-22-15(2)12-29-20/h4-10,12H,11,13H2,1-3H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDQPMQPUXBYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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